molecular formula C23H25NO4 B5309861 methyl 3-(4-morpholinylcarbonyl)-2,4-diphenylcyclobutanecarboxylate

methyl 3-(4-morpholinylcarbonyl)-2,4-diphenylcyclobutanecarboxylate

Katalognummer B5309861
Molekulargewicht: 379.4 g/mol
InChI-Schlüssel: HFJKDTBIAOUSBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-(4-morpholinylcarbonyl)-2,4-diphenylcyclobutanecarboxylate, also known as MDCC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. The compound is a cyclobutane derivative that exhibits a unique pharmacological profile, making it an attractive candidate for drug development.

Wirkmechanismus

The exact mechanism of action of methyl 3-(4-morpholinylcarbonyl)-2,4-diphenylcyclobutanecarboxylate is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. methyl 3-(4-morpholinylcarbonyl)-2,4-diphenylcyclobutanecarboxylate has also been shown to activate the gamma-aminobutyric acid (GABA) receptor, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
methyl 3-(4-morpholinylcarbonyl)-2,4-diphenylcyclobutanecarboxylate has been found to exhibit a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). methyl 3-(4-morpholinylcarbonyl)-2,4-diphenylcyclobutanecarboxylate has also been found to increase the levels of GABA in the brain, leading to a reduction in neuronal activity. Additionally, methyl 3-(4-morpholinylcarbonyl)-2,4-diphenylcyclobutanecarboxylate has been shown to inhibit the proliferation of cancer cells and induce apoptosis.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of methyl 3-(4-morpholinylcarbonyl)-2,4-diphenylcyclobutanecarboxylate is its potent pharmacological activity. This makes it an attractive candidate for drug development. Additionally, methyl 3-(4-morpholinylcarbonyl)-2,4-diphenylcyclobutanecarboxylate is relatively easy to synthesize, making it readily available for research purposes. However, there are also some limitations associated with the use of methyl 3-(4-morpholinylcarbonyl)-2,4-diphenylcyclobutanecarboxylate in lab experiments. For example, the compound has poor solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the exact mechanism of action of methyl 3-(4-morpholinylcarbonyl)-2,4-diphenylcyclobutanecarboxylate is not fully understood, which can make it challenging to interpret experimental results.

Zukünftige Richtungen

There are a number of future directions for research on methyl 3-(4-morpholinylcarbonyl)-2,4-diphenylcyclobutanecarboxylate. One potential avenue of investigation is the development of novel methyl 3-(4-morpholinylcarbonyl)-2,4-diphenylcyclobutanecarboxylate derivatives with improved pharmacological properties. Another potential area of research is the identification of the precise mechanism of action of methyl 3-(4-morpholinylcarbonyl)-2,4-diphenylcyclobutanecarboxylate, which could lead to the development of more targeted therapies. Additionally, further studies are needed to explore the potential therapeutic applications of methyl 3-(4-morpholinylcarbonyl)-2,4-diphenylcyclobutanecarboxylate in a variety of disease states.

Synthesemethoden

Methyl 3-(4-morpholinylcarbonyl)-2,4-diphenylcyclobutanecarboxylate can be synthesized using a variety of methods, including the Stille coupling reaction, Suzuki coupling reaction, and Sonogashira coupling reaction. The Stille coupling reaction involves the reaction of 3-bromo-2,4-diphenylcyclobutanecarboxylic acid with bis(4-morpholinyl)tin in the presence of palladium catalyst. The Suzuki coupling reaction involves the reaction of 3-bromo-2,4-diphenylcyclobutanecarboxylic acid with bis(4-morpholinyl)borane in the presence of palladium catalyst. The Sonogashira coupling reaction involves the reaction of 3-iodo-2,4-diphenylcyclobutanecarboxylic acid with 4-ethynylmorpholine in the presence of palladium catalyst.

Wissenschaftliche Forschungsanwendungen

Methyl 3-(4-morpholinylcarbonyl)-2,4-diphenylcyclobutanecarboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory, analgesic, and anticonvulsant activities. methyl 3-(4-morpholinylcarbonyl)-2,4-diphenylcyclobutanecarboxylate has also been shown to have a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, methyl 3-(4-morpholinylcarbonyl)-2,4-diphenylcyclobutanecarboxylate has been found to have anticancer properties, making it a promising candidate for cancer therapy.

Eigenschaften

IUPAC Name

methyl 3-(morpholine-4-carbonyl)-2,4-diphenylcyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-27-23(26)21-18(16-8-4-2-5-9-16)20(19(21)17-10-6-3-7-11-17)22(25)24-12-14-28-15-13-24/h2-11,18-21H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJKDTBIAOUSBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(C(C1C2=CC=CC=C2)C(=O)N3CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.